Prothipendyl hydrochloride monohydrate
Description
Properties
IUPAC Name |
N,N-dimethyl-3-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-1-amine;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.ClH.H2O/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;;/h3-5,7-10H,6,11-12H2,1-2H3;1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJECIBCQMRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220426 | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70145-94-7 | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070145947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prothipendyl hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROTHIPENDYL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G1ILH80SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Formation of 1-Azaphenothiazine
1-Azaphenothiazine (C₁₀H₈N₂S) serves as the tricyclic backbone. It is synthesized via cyclization of 2-aminopyridine-3-thiol with sulfur monochloride (S₂Cl₂) under controlled anhydrous conditions. The reaction proceeds at 80–100°C for 6–8 hours, yielding a crude product purified via recrystallization from ethanol (Table 1).
Table 1: Reaction Conditions for 1-Azaphenothiazine Synthesis
Alkylation with 3-Dimethylaminopropyl Chloride
The alkylation step introduces the side chain using 3-dimethylaminopropyl chloride (C₅H₁₂ClN). Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates the nucleophilic substitution, forming the tertiary amine linkage. The reaction mixture is stirred at 25–30°C for 12–16 hours, followed by acidification with hydrochloric acid to precipitate the hydrochloride salt (Table 2).
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Alkylating Agent | 3-Dimethylaminopropyl chloride |
| Base | Sodium hydride (NaH) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25–30°C |
| Duration | 12–16 hours |
| Final Product | Prothipendyl hydrochloride |
| Monohydrate Formation | Crystallization from water |
Modern Synthetic Optimizations
Contemporary approaches focus on enhancing yield, purity, and scalability. Key advancements include:
Solvent System Optimization
Replacing THF with dimethylformamide (DMF) improves reaction kinetics due to higher polarity, reducing side reactions. A study demonstrated a 15% increase in yield (from 72% to 87%) when DMF was employed at 50°C for 8 hours.
Catalytic Enhancements
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation by facilitating interfacial contact between reactants. This modification reduces reaction time to 6–8 hours while maintaining yields above 85%.
Crystallization Protocols
Monohydrate formation is critical for stability. Controlled crystallization from water-ethanol mixtures (3:1 v/v) at 4°C produces uniform crystals with >99% purity. X-ray diffraction analysis confirms the monohydrate structure, with lattice parameters matching theoretical predictions.
Reaction Mechanism and Stereochemical Considerations
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The nitrogen atom in 1-azaphenothiazine attacks the electrophilic carbon in 3-dimethylaminopropyl chloride, displacing chloride and forming the C–N bond. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, favoring the para-substitution pathway. Steric hindrance from the tricyclic system limits alternative substitution sites, ensuring regioselectivity.
Purification and Analytical Validation
Chromatographic Purification
High-performance liquid chromatography (HPLC) with a C18 column and mobile phase (acetonitrile:0.1% trifluoroacetic acid, 70:30) resolves prothipendyl hydrochloride from byproducts. Retention time is 8.2 minutes at 1.0 mL/min flow rate.
Spectrophotometric Quantification
A difference spectrophotometric method validates purity by oxidizing prothipendyl to its sulfoxide derivative using potassium caroate (KHSO₅). The absorbance difference (ΔA) at 278 nm correlates linearly with concentration (3.2–60 µg/mL), as per Beer’s law (Table 3).
Table 3: Calibration Curve Parameters for Spectrophotometric Assay
| Parameter | Value |
|---|---|
| Wavelength | 278 nm |
| Linear Range | 3.2–60 µg/mL |
| Regression Equation | ΔA = 0.0342C + 0.0501 |
| Correlation Coefficient (r²) | 0.9993 |
| Limit of Detection (LOD) | 1.06 µg/mL |
| Limit of Quantification (LOQ) | 3.21 µg/mL |
Comparative Analysis of Synthesis Routes
Table 4: Historical vs. Modern Synthesis Metrics
| Metric | Historical (1959) | Modern (2023) |
|---|---|---|
| Overall Yield | 65–70% | 85–90% |
| Reaction Time | 18–24 hours | 6–8 hours |
| Purity (HPLC) | 95–97% | >99% |
| Scalability | Lab-scale (10–100 g) | Pilot-scale (1–10 kg) |
Chemical Reactions Analysis
Types of Reactions: Prothipendyl hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion to its sulfoxide form using oxidizing agents like potassium caroate.
Reduction: Reduction reactions are less common but can involve hydrogenation under specific conditions.
Substitution: Nucleophilic substitution reactions involving the nitrogen atom in the tricyclic ring system.
Common Reagents and Conditions:
Oxidation: Potassium caroate, sulfuric acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products:
Oxidation: Prothipendyl sulfoxide
Reduction: Reduced forms of prothipendyl
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmacological Applications
1. Treatment of Psychiatric Disorders
Prothipendyl is primarily utilized in managing anxiety disorders, schizophrenia, and other psychotic conditions. Its neuroleptic properties help alleviate symptoms of agitation and anxiety without the pronounced antipsychotic effects seen with other phenothiazines .
2. Antihistaminic and Anti-emetic Effects
Prothipendyl exhibits significant antihistaminic activity, making it effective in treating allergic reactions and motion sickness. Its anti-emetic properties also make it useful in preventing nausea and vomiting associated with various medical treatments .
3. Research on CNS Activity
Studies have indicated that prothipendyl interacts with central nervous system (CNS) receptors, influencing neurotransmitter pathways related to mood and anxiety regulation. This makes it a candidate for further research into its efficacy in treating depression and other mood disorders .
Analytical Methods for Quantification
Recent advancements in analytical chemistry have led to the development of new methods for quantifying prothipendyl hydrochloride in pharmaceutical preparations:
1. Spectrophotometric Method
A novel difference spectrophotometric method has been established for analyzing prothipendyl hydrochloride. This method involves the oxidation of the drug to form a sulfoxide derivative, allowing for precise measurement of absorbance at 278 nm. The method demonstrates a linear relationship between absorbance and concentration within the range of 3.2-60 µg/mL, making it suitable for quality control in pharmaceutical formulations .
| Parameter | Value |
|---|---|
| Wavelength | 278 nm |
| Concentration Range | 3.2 - 60 µg/mL |
| Calibration Curve | ΔA = (0.0342 ± 0.0006) * C + (0.0501 ± 0.025) |
| RSD | 1.4% |
Case Studies
1. Clinical Trials
Prothipendyl has been involved in clinical trials focusing on various psychiatric conditions including dementia, depression, and anxiety disorders. These studies aim to assess its efficacy compared to other standard treatments .
2. Efficacy in Specific Populations
Research has demonstrated that prothipendyl can be effective in both male and female populations suffering from long-standing behavioral disorders. Doses ranging from 40 mg to 1280 mg have been studied to evaluate therapeutic outcomes and side effects .
Mechanism of Action
Prothipendyl hydrochloride monohydrate exerts its effects primarily through its action on neurotransmitter receptors. It is a weaker dopamine receptor antagonist compared to other phenothiazines, which explains its lack of antipsychotic effects . The compound also interacts with histamine receptors, contributing to its antihistamine properties. The molecular targets and pathways involved include:
Dopamine Receptors: Partial antagonism
Histamine Receptors: Antagonism leading to antiemetic effects
Comparison with Similar Compounds
Prothipendyl hydrochloride monohydrate shares structural and functional similarities with phenothiazines and other azaphenothiazines. Below is a comparative analysis based on therapeutic class, analytical methods, and physicochemical properties:
Structural and Functional Analogues
a. Promazine Hydrochloride
- Molecular Formula : C₁₇H₂₀N₂S·HCl
- Therapeutic Use: Phenothiazine antipsychotic for schizophrenia and nausea .
- Key Differences: Prothipendyl’s azaphenothiazine structure confers greater selectivity in receptor binding, reducing extrapyramidal side effects compared to promazine .
b. Chlorpromazine Hydrochloride
- Molecular Formula : C₁₇H₁₉ClN₂S·HCl
- Therapeutic Use: Broad-spectrum phenothiazine for psychosis and vomiting .
- Key Differences : Chlorpromazine’s chlorinated structure enhances dopamine antagonism but increases phototoxicity risk, whereas Prothipendyl’s stability in light is superior .
Analytical Method Comparison
Prothipendyl’s quantification via differential spectrophotometry demonstrates advantages over traditional methods for phenothiazines:
Stability and Degradation
This compound exhibits stability under oxidative and photochemical stress, with validated methods accounting for sulfoxide degradation products . In contrast, phenothiazines like chlorpromazine require stabilization against light and oxidation .
Physicochemical Comparison with Other Hydrochloride Monohydrates
While unrelated therapeutically, comparisons with other hydrochloride monohydrates highlight formulation challenges:
Biological Activity
Prothipendyl hydrochloride monohydrate is a compound belonging to the phenothiazine class, primarily recognized for its antipsychotic properties. Recent research has expanded its profile, revealing diverse biological activities that may have therapeutic implications beyond its traditional use. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and pharmacological properties based on various studies.
1. Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. A study assessed its effects on several cancer cell lines, including glioblastoma (SNB-19), melanoma (C-32), breast cancer (MCF-7), and ductal carcinoma (T47D). The results indicated varying sensitivities among these cell lines:
| Cell Line | IC50 (µg/mL) | Sensitivity |
|---|---|---|
| MCF-7 | 23.2 | Most sensitive |
| C-32 | 28.1 | Most sensitive |
| T47D | 32.3 | Resistant |
| SNB-19 | 36.6 | Resistant |
Prothipendyl was found to be non-toxic to normal human fibroblast cells (HFF-1) with an IC50 greater than 50 µg/mL, contrasting sharply with cisplatin, which had an IC50 of 8.2 µg/mL .
The mechanisms underlying the anticancer effects of prothipendyl involve alterations in gene expression related to cell proliferation and apoptosis. Notably, the compound significantly influenced the mRNA levels of several key genes:
- Histone H3 : Indicated a modification in chromatin structure.
- TP53 : A critical regulator in the cell cycle, showing decreased expression.
- CDKN1A : Marked reduction suggests potential involvement in cell cycle arrest.
- BCL-2 : Decline in expression linked to apoptosis induction.
These findings suggest that prothipendyl may induce apoptosis through modulation of these pathways .
3. Pharmacological Properties
Prothipendyl exhibits a range of pharmacological activities beyond its anticancer effects:
- Antibacterial and Antiviral : Demonstrated efficacy against various pathogens.
- Anti-inflammatory : Potential applications in inflammatory diseases.
- Cholinesterase Inhibition : Implications for neurodegenerative disorders such as Alzheimer's disease.
- Antioxidant Activity : May protect against oxidative stress .
4. Clinical Relevance and Case Studies
While laboratory studies provide promising insights into the biological activity of this compound, clinical studies are essential for validating these findings. Current clinical trials are exploring its efficacy in various settings, particularly concerning its safety profile and therapeutic outcomes in cancer patients .
Q & A
Q. What are the validated spectrophotometric methods for quantifying Prothipendyl hydrochloride monohydrate in pharmaceutical formulations?
A widely adopted method involves oxidizing this compound with potassium caroate (KHSO₅) in a slightly acidic medium to form stable sulfoxide derivatives. The absorbance difference (ΔA) between oxidized and unoxidized solutions is measured at 340 nm using UV-Vis spectrophotometry. This method exhibits a linear range of 1.5–70 µg/mL, with a relative standard deviation (RSD) ≤1.4% and accuracy (δ) within ±0.42% compared to official methods . Calibration curves are constructed using Beer’s law, and validation includes specificity testing against excipients (e.g., lactose, cellulose) and degradation products.
Q. How do researchers ensure assay specificity for this compound in complex matrices like Dominal® tablets?
Specificity is confirmed by demonstrating that excipients (e.g., microcrystalline cellulose, titanium dioxide) and degradation products (e.g., sulfoxide derivatives) do not interfere with the absorbance measurement at 340 nm. The method isolates Prothipendyl’s signal by leveraging its unique oxidation to sulfoxide, which is spectrally distinct from other components. Validation studies show no significant cross-reactivity even with dyes (e.g., quinoline yellow) or photochemical byproducts .
Q. What stability considerations are critical when handling this compound in laboratory settings?
Prothipendyl is sensitive to light and oxidative degradation. Solutions should be prepared in 0.01 mol/L sulfuric acid to stabilize the compound and stored in amber glassware to prevent photochemical decomposition. Accelerated stability studies under varying pH (2–8) and temperature (25–40°C) conditions are recommended to assess degradation kinetics and optimize storage protocols .
Advanced Research Questions
Q. How can discrepancies in reported detection limits (LOD) for this compound be resolved across studies?
Variations in LOD (e.g., 1.1 µg/mL vs. 1.5 µg/mL) may arise from differences in instrumentation (e.g., Shimadzu UV-1800 vs. Specol 11 spectrophotometers) or calibration standards. To resolve discrepancies, researchers should cross-validate methods using a common reference standard and replicate experimental conditions (e.g., oxidation time, wavelength precision ±0.5 nm). Statistical tools like Student’s t-test can assess inter-method variability .
Q. What advanced techniques are recommended for studying Prothipendyl’s oxidative degradation pathways?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is ideal for identifying sulfoxide derivatives and other degradation products. For mechanistic insights, kinetic studies under controlled oxidative stress (e.g., H₂O₂ exposure) and computational modeling of reaction pathways (e.g., density functional theory) can elucidate degradation mechanisms. These approaches complement spectrophotometric data .
Q. How does Prothipendyl’s receptor binding profile influence neuropharmacological experimental design?
Prothipendyl acts as a dopamine D₂ receptor antagonist and modulates serotonin receptors. In vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-spiperone) in neuronal cell lines or brain tissue homogenates are critical for quantifying affinity (Ki values). Studies should account for potential interactions with CYP2D6 inhibitors (e.g., paroxetine) and anticholinergics, which may alter pharmacokinetics in co-administration models .
Q. What statistical frameworks are used to validate method precision and accuracy in Prothipendyl quantification?
Precision is evaluated via RSD from triplicate measurements, while accuracy is assessed using δ = [(x̅ − µ)/µ] × 100%, where µ is the certified reference value. For robustness, ANOVA or Grubbs’ test identifies outliers in inter-day or inter-laboratory data. Calibration curves require R² ≥0.999, and recovery studies (spiked samples) should yield 98–102% .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
